Methyl 3-(ethylamino)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

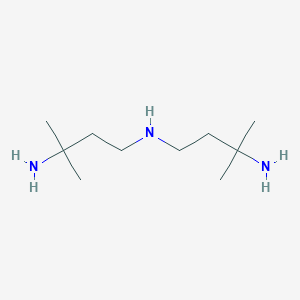

Methyl 3-(ethylamino)-2-methylpropanoate is a chemical compound with the CAS Number: 3440-30-0 . It has a molecular weight of 131.17 . It is a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2/c1-3-7-5-4-6(8)9-2/h7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It is stored at a temperature of -20C .Applications De Recherche Scientifique

Biocompatible Macromolecular Luminogens

A study by Dutta et al. (2020) reported the design and synthesis of biocompatible macromolecular luminogens incorporating 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate for sensing and removals of Fe(III) and Cu(II) ions. These compounds, due to their nonaromatic nature, avoid aggregation-caused quenching and exhibit enhanced emission properties useful for sensitive detection/exclusions of metal ions and cell-imaging applications (Dutta et al., 2020).

Catalysis and Synthetic Applications

Rimkus and Sewald (2003) demonstrated the first synthesis of a β2-homoamino acid through enantioselective catalysis involving the conjugate addition of diethylzinc to methyl 3-nitropropenoate. This process signifies the potential of methyl 3-(ethylamino)-2-methylpropanoate derivatives in asymmetric synthesis and catalysis, providing a pathway to valuable β-amino acids (Rimkus & Sewald, 2003).

Tyrosinase Inhibition and Drug Delivery

Chaves et al. (2018) synthesized novel β-enamino thiosemicarbazide derivatives, including a precursor ester, for investigating tyrosinase inhibition. These compounds showcased the potential for treating conditions like hyperpigmentation. Furthermore, the study explored their transportation behavior by human serum albumin (HSA), indicating the role of such derivatives in drug delivery systems (Chaves et al., 2018).

Conducting Polymer Applications

Tengstedt et al. (2005) examined polyaniline and poly(3,4-ethylene dioxythiophene)-based materials as hole injection layers in polymer light-emitting devices. The incorporation of poly(acrylamido-2-methyl-1-propanesulfonic acid) highlighted the impact of polymer film work function and morphology on device performance, illustrating the utility of such materials in electronics (Tengstedt et al., 2005).

Propriétés

IUPAC Name |

methyl 3-(ethylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8-5-6(2)7(9)10-3/h6,8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGSTHPWYHINIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)

![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)

![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)

![2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2924661.png)

![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2924672.png)

![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)